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Compound of Interest

Compound Name:
4-(dimethylphosphoryl)-2-

methoxyaniline

CAS No.: 1197956-03-8

Cat. No.: B6232982

Get Quote

Part 1: Executive Summary
The incorporation of the dimethylphosphoryl group (

) into aniline scaffolds represents a strategic modification in modern medicinal chemistry. Unlike
the lipophilic trifluoromethyl group or the ionizable sulfonamide, the dimethylphosphoryl moiety
offers a unique balance: it is electron-withdrawing yet highly polar and capable of acting as a
potent hydrogen bond acceptor.

This guide provides a rigorous analysis of the electronic perturbations induced by this

substituent, quantifying its effect on basicity (pKa), reactivity (Hammett parameters), and

spectroscopic signatures. It further details a validated synthetic protocol for accessing these

high-value intermediates.

Part 2: Electronic Architecture & Characterization
Hammett Substituent Effects
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The dimethylphosphoryl group is a strong electron-withdrawing group (EWG), primarily

operating through resonance (

) and inductive (

) mechanisms. The phosphorus atom, being positively polarized by the oxygen, pulls electron
density from the aromatic ring, deactivating it towards electrophilic attack and reducing the
basicity of the aniline nitrogen.

Substituent (Para) (Meta) Electronic Nature

0.00 0.00 Reference

+0.50 (est.)* +0.42 (est.)

Strong EWG

(Resonance +

Inductive)

+0.53 +0.38 Strong EWG

+0.72 +0.60 Very Strong EWG

+0.54 +0.43
Strong EWG

(Inductive dominant)

*Note: Values estimated based on structural analogy to

and

. The methyl group is slightly electron-donating compared to phenyl, slightly attenuating the
withdrawal relative to the diphenyl analog.

Basicity and pKa Modulation
The basicity of the aniline nitrogen is a critical parameter for solubility and binding affinity. The

electron-withdrawing nature of the dimethylphosphoryl group delocalizes the nitrogen lone pair

into the ring, significantly lowering the pKa compared to unsubstituted aniline.

Theoretical Derivation (Hammett Equation):

(Aniline) = 4.60
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(Reaction constant for aniline ionization)

(

)

Experimental Correlation:

Compound Structure pKa (Conj. Acid) Solubility Profile

| Aniline |

| 4.60 | Moderate | | 4-(Dimethylphosphoryl)aniline |

| ~3.1 - 3.4 | High (Polar/H-Bonding) | | 4-Nitroaniline |

| 1.00 | Low | | 4-Sulfonamidoaniline |

| 1.95 | Moderate |

Spectroscopic Signatures
The phosphorus nucleus provides a clean diagnostic handle. The

bond also exhibits a characteristic IR stretch.

NMR Spectroscopy
NMR: The phosphorus signal is highly sensitive to the oxidation state and substituents. For
aryl dimethyl phosphine oxides, the shift is typically downfield.

NMR: The methyl protons on phosphorus appear as a doublet due to strong

coupling.
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Nucleus

Chemical Shift
(

, ppm)

Multiplicity

Coupling
Constant (

, Hz)

Assignment

+28.0 to +36.0 Singlet N/A

Phosphine Oxide

(

)

1.60 - 1.80 Doublet

6.70 - 6.90 Doublet
Ar-H (Ortho to

)

7.40 - 7.60
Doublet of

Doublets

Ar-H (Meta to

)

IR Spectroscopy[1]
: Strong band at 1150–1190 cm

.

: Standard primary amine doublet at 3300–3450 cm

.

Part 3: Structural Dynamics & H-Bonding
The dimethylphosphoryl group is a hyper-acceptor. The oxygen atom of the

bond bears a significant partial negative charge, making it a stronger H-bond acceptor than a
corresponding amide carbonyl.

H-Bonding Network Visualization
The following diagram illustrates the dual role of 4-(dimethylphosphoryl)aniline in a biological

context: acting as a donor via the amine and a strong acceptor via the phosphine oxide.
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Interaction Types

4-(Dimethylphosphoryl)aniline

Protein Acceptor
(e.g., Asp-COO-, Backbone CO)

NH Donor
(Weak/Moderate)

Solvent Water
(Bridging)

Dipole Interaction
Protein Donor

(e.g., Ser-OH, Backbone NH)

P=O Acceptor
(Strong, ~6-8 kcal/mol)

H-Bond

Bold Red = Strong Acceptor
Dashed Blue = Donor

Click to download full resolution via product page

Caption: Interaction map showing the bifunctional hydrogen bonding capability of the scaffold.

The P=O group acts as a "super-acceptor," often displacing water molecules in protein binding

pockets.

Part 4: Validated Synthetic Protocol
Objective: Synthesis of 4-(dimethylphosphoryl)aniline from 4-bromoaniline. Method: Palladium-

Catalyzed C-P Cross-Coupling (Hirao/Montchamp conditions modified).

Reaction Scheme
Step-by-Step Protocol
Reagents:

Substrate: 4-Bromoaniline (1.0 eq)

Reagent: Dimethylphosphine oxide (1.2 eq) (Note: Can be generated in situ or used as a

stable reagent).

Catalyst:

(5 mol%) + Xantphos (5 mol%) or

.
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Base:

(2.0 eq) or

.

Solvent: 1,4-Dioxane or Toluene (Anhydrous).

Procedure:

Inertion: Flame-dry a 3-neck round bottom flask and cycle with Argon/Nitrogen (

).

Charging: Add 4-bromoaniline (1.72 g, 10 mmol),

(112 mg, 0.5 mmol), Xantphos (290 mg, 0.5 mmol), and

(4.25 g, 20 mmol).

Solvation: Add anhydrous 1,4-Dioxane (50 mL) via syringe.

Reagent Addition: Add dimethylphosphine oxide (0.94 g, 12 mmol) slowly.

Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (EtOAc/MeOH 9:1) or

LC-MS.

Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts.

Wash the pad with EtOAc.

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column

chromatography (

, gradient 0-10% MeOH in DCM).

Characterization: Isolate the product as a off-white to pale yellow solid.

Synthesis Workflow Diagram
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Start:
4-Bromoaniline

(Ar-Br)

Add Catalyst & Base
(Pd(OAc)2 / Xantphos / K3PO4)

Add Dimethylphosphine Oxide
(HP(O)Me2)

Heat to 100°C
(12-16 Hours, Argon)

Filter (Celite)
& Concentrate

Flash Chromatography
(DCM:MeOH)

Product:
4-(Dimethylphosphoryl)aniline

Click to download full resolution via product page

Caption: Optimized workflow for the Palladium-catalyzed phosphonylation of bromoaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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